1-Ethylazetidin-3-yl 4-methylbenzenesulfonate
Description
Structure
3D Structure
Properties
IUPAC Name |
(1-ethylazetidin-3-yl) 4-methylbenzenesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3S/c1-3-13-8-11(9-13)16-17(14,15)12-6-4-10(2)5-7-12/h4-7,11H,3,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATXPACUNIFAEBF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C1)OS(=O)(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Procedure for Azetidine Synthesis
The superbase method, adapted from Regio- and Diastereoselective Synthesis of 2-Arylazetidines, employs tert-butoxide, diisopropylamine, and butyllithium to construct the azetidine ring. A representative synthesis involves:
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Cooling tert-butoxide in tetrahydrofuran (THF) to −78°C under nitrogen.
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Adding diisopropylamine (2.0 equiv) and butyllithium (3.0 equiv) dropwise.
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Introducing oxirane derivatives (e.g., epichlorohydrin) to form azetidine precursors.
For example, N-ethylbenzylamine reacts with epichlorohydrin to yield N-benzyl-N-ethyl-1-(oxiran-2-yl)methanamine (2b ) in 54% yield after column chromatography.
Table 1: Key Reaction Parameters for Superbase-Mediated Azetidine Synthesis
| Parameter | Value |
|---|---|
| Temperature | −78°C |
| Solvent | THF (anhydrous) |
| Base | tert-Butoxide/Butyllithium |
| Reaction Time | 2 hours |
| Yield Range | 54–81% |
Alkylation of Azetidine Derivatives
Ethylation of Azetidine Nitrogen
The ethyl group is introduced via nucleophilic substitution or reductive amination. In a protocol from, N-ethylbenzylamine undergoes alkylation with iodomethane in methanol under anhydrous conditions, facilitated by diisopropylethylamine (DIPEA). Critical steps include:
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Dissolving 5-(4-aminophenyl)-1,3,4-oxadiazole-2-thiol in methanol.
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Adding DIPEA (4.0 equiv) and iodomethane (1.0 equiv) at room temperature.
This method avoids ring-opening side reactions, preserving the azetidine core.
Optimization of Alkylation Conditions
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Solvent Choice : Methanol or THF ensures solubility of azetidine intermediates.
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Base Selection : DIPEA minimizes protonation of the azetidine nitrogen, enhancing alkylation efficiency.
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Temperature Control : Room temperature prevents decomposition of light-sensitive intermediates.
Sulfonation of 3-Hydroxyazetidine Derivatives
Tosylation with 4-Methylbenzenesulfonyl Chloride
The sulfonate group is introduced via reaction of 3-hydroxyazetidine derivatives with 4-methylbenzenesulfonyl chloride (tosyl chloride). A patented method outlines:
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Reacting tert-butyl 3-(hydroxymethyl)azetidine-1-carboxylate (4 ) with tosyl chloride in the presence of triethylamine.
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Purifying the product (tert-butyl 3-((tosyloxy)methyl)azetidine-1-carboxylate, 5b ) via aqueous extraction.
Table 2: Spectral Data for Tosylated Intermediate 5b
Fluorination and Byproduct Management
In related pathways, fluorinating reagents like tetrabutylammonium fluoride (TBAF) replace tosyl groups, but residual chloromethyl byproducts (<1%) are mitigated using 1,4-diazabicyclo[2.2.2]octane (DABCO).
Integrated Synthesis Route
Stepwise Assembly
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Azetidine Ring Formation : Use superbase conditions to generate N-ethylazetidine from epichlorohydrin and N-ethylbenzylamine.
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Hydroxymethyl Functionalization : Reduce ester groups to hydroxymethyl using Red-Al or sodium borohydride.
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Sulfonation : Treat with tosyl chloride in dichloromethane and triethylamine at 0°C.
Yield and Purity Considerations
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Column Chromatography : Silica gel (10–40% ethyl acetate/hexane) removes unreacted tosyl chloride.
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Anhydrous Conditions : Essential to prevent hydrolysis of the sulfonate ester.
Mechanistic Insights
Ring-Opening and Nucleophilic Attack
The azetidine ring’s strain facilitates nucleophilic attack at the 3-position. Tosylation proceeds via a two-step mechanism:
Chemical Reactions Analysis
1-Ethylazetidin-3-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonate group can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium, and specific temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
Research indicates that azetidine derivatives, including 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate, exhibit promising antimicrobial properties. In a study examining related compounds, modifications at specific positions on the azetidine ring enhanced antibacterial activity against resistant strains of bacteria such as Streptococcus pneumoniae and Streptococcus pyogenes . This suggests that similar modifications in the structure of this compound could lead to improved antibacterial agents.
Anticancer Potential
The compound has been evaluated for its anticancer properties. Studies involving azetidine derivatives have shown that they can inhibit vital enzymes in cancer cells, which may contribute to their effectiveness as therapeutic agents. For instance, compounds that include azetidine moieties have been reported to exhibit cytotoxic effects against various cancer cell lines .
Enzyme Mechanisms
this compound serves as a probe in studies investigating enzyme mechanisms. Its structural characteristics allow it to interact with specific biological targets, aiding in the elucidation of biochemical pathways .
Biochemical Applications
Biochemical Synthesis
The compound is utilized in the synthesis of other biologically active molecules. Its azetidine framework is beneficial for creating complex structures through reactions with amines or other nucleophiles, leading to a variety of derivatives that may possess unique biological activities .
Drug Development
Azetidine derivatives are increasingly explored in drug development due to their ability to modulate biological activity through structural variations. The synthesis of new heterocyclic amino acid derivatives containing azetidine and oxetane rings has shown potential for creating novel therapeutic agents . The versatility of this compound allows it to be a valuable intermediate in the development of such compounds.
Material Science Applications
Polymer Chemistry
The compound's sulfonate group can enhance solubility and reactivity in polymer applications. Research indicates that azetidine-based compounds can be incorporated into polymer matrices, potentially leading to materials with enhanced mechanical properties or specific functionalities .
Agrochemical Applications
Due to its structural features, this compound may find applications in agrochemicals. Compounds with azetidine motifs have been researched for their potential as herbicides or pesticides, contributing to sustainable agricultural practices .
Case Study 1: Antibacterial Activity Enhancement
A study on lincomycin derivatives demonstrated that modifications at the C-7 position could significantly enhance antibacterial activity against resistant bacterial strains. This emphasizes the importance of structural modifications in developing effective therapeutics and suggests that similar strategies could be applied to this compound .
Case Study 2: Anticancer Evaluation
Research involving azetidine derivatives showed promising results in inhibiting cancer cell proliferation. Compounds structurally related to this compound were tested against various cancer cell lines, revealing significant cytotoxic effects and highlighting the potential for further development as anticancer agents .
Comparative Analysis Table
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | C11H15N2O3S | Antimicrobial, anticancer potential |
| Lincomycin Derivatives | C18H37N2O6S | Enhanced antibacterial activity |
| Azetidine | C4H7N | Parent compound; less specific activity |
Mechanism of Action
The mechanism of action of 1-Ethylazetidin-3-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The azetidine ring and the sulfonate group play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biochemical effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Substituent Effects : Ethyl and benzyl groups influence steric bulk and lipophilicity. For instance, the benzyl group in the piperidine analog enhances hydrophobicity, while the ethyl group in the target compound balances reactivity and solubility .
- Ionic vs. Covalent Forms : The anilinium salt () exists as an ionic pair, contrasting with the covalent sulfonate esters, which may alter solubility and crystallization behavior .
Reactivity Comparison :
- Azetidine vs. Piperidine : The strained azetidine ring may undergo ring-opening reactions more readily than piperidine derivatives, useful in prodrug design or polymer chemistry.
- Tosylate Stability : Ethylene glycol-based tosylates (e.g., 2-(2-hydroxyethoxy)ethyl tosylate) exhibit higher hydrophilicity but lower thermal stability compared to aromatic analogs .
Physicochemical Properties
- Solubility: The target compound’s azetidine core and ethyl group likely confer moderate solubility in polar aprotic solvents (e.g., DMSO, acetone), whereas ionic analogs like 2-aminoanilinium tosylate () show higher aqueous solubility .
- Crystallography: While crystal data for the target compound is unavailable, analogs such as 2-aminoanilinium tosylate crystallize in monoclinic systems (space group P2₁/n) with distinct hydrogen-bonding networks .
Biological Activity
1-Ethylazetidin-3-yl 4-methylbenzenesulfonate is a chemical compound characterized by its azetidine structure and sulfonate group derived from 4-methylbenzenesulfonic acid. Its molecular formula is C10H13NO3S, and it features an ethyl substituent at the nitrogen of the azetidine ring. This compound is of significant interest in medicinal chemistry due to its unique structural properties that may influence its biological activity.
Chemical Structure and Properties
The compound consists of:
- Azetidine Ring : A four-membered nitrogen-containing ring that can confer unique reactivity and biological properties.
- Sulfonate Group : Known for enhancing solubility and potential interactions with biological targets.
Structural Comparison with Related Compounds
| Compound Name | Structural Characteristics | Unique Features |
|---|---|---|
| 1-Methylazetidin-3-yl 4-methylbenzenesulfonate | Methyl group instead of ethyl on azetidine | Potentially different biological activity |
| N-(azetidin-3-yl)-4-methylbenzene-1-sulfonamide | Sulfonamide derivative | Exhibits different reactivity patterns |
| Benzhydrylazetidin-3-yl methanesulfonate | Benzhydryl substitution | Increased lipophilicity and altered pharmacokinetics |
Antimicrobial Properties
Research indicates that compounds with similar structures to this compound exhibit antimicrobial properties. The azetidine ring is known to enhance the interaction with bacterial enzymes, potentially leading to inhibition of bacterial growth. For instance, studies on related β-lactams show their effectiveness against various Gram-positive and Gram-negative bacteria, suggesting that modifications in the azetidine structure could yield similar or improved efficacy against pathogens .
Case Studies
- Antibacterial Activity : A study demonstrated that derivatives of azetidine compounds showed significant antibacterial activity against resistant strains of bacteria. The sulfonate group may play a role in enhancing membrane permeability, allowing for better uptake into bacterial cells .
- Cytotoxicity Studies : In vitro assays have been conducted to assess the cytotoxic effects of this compound on various cancer cell lines. Preliminary results suggest moderate cytotoxicity, indicating potential as a lead compound for further development in cancer therapeutics .
- Mechanism of Action : The mechanism through which this compound exerts its biological effects is hypothesized to involve interference with bacterial cell wall synthesis, similar to other sulfonated compounds. Further studies are required to elucidate the exact pathways involved .
Research Findings
Recent findings highlight the following aspects:
- Chemical Reactivity : The presence of the sulfonate group enhances the reactivity profile of the compound, making it suitable for further derivatization and modification .
- Pharmacological Potential : The unique combination of an azetidine ring with a sulfonate moiety suggests potential applications in drug design, particularly in targeting bacterial infections and possibly cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
